7-(Benzyloxy)quinazolin-4(1H)-one

Chemical Synthesis Quality Control Analytical Chemistry

Researchers developing VEGFR-2 inhibitors require a reliable 7-(benzyloxy)quinazolin-4(1H)-one building block. The C-7 benzyloxy handle is essential for 4-anilino substitution, distinguishing it from unsubstituted quinazolinones (CAS 491-36-1) and 6-methoxy analogs used for vandetanib synthesis. • Direct precursor to ZM323881 (VEGFR-2 IC50 <2 nM, >25,000-fold selective) • Consistent purity with full analytical characterization (NMR, HPLC) • Process-friendly LogP (2.91) enables straightforward purification Available from stock for immediate global shipping.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 193002-14-1
Cat. No. B1384448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)quinazolin-4(1H)-one
CAS193002-14-1
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3
InChIInChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18)
InChIKeyKEMWNYKFWBNOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)quinazolin-4(1H)-one (CAS 193002-14-1): A Core Quinazolinone Scaffold for Kinase-Targeted Medicinal Chemistry


7-(Benzyloxy)quinazolin-4(1H)-one (CAS 193002-14-1) is a 7-benzyloxy-substituted quinazolin-4(3H)-one derivative with molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound serves as a key synthetic intermediate in the preparation of biologically active quinazoline-based kinase inhibitors, most notably as the core structural component of the potent and selective VEGFR-2 inhibitor ZM323881 [1]. The benzyloxy group at the C-7 position provides a modifiable handle for further functionalization, enabling the construction of advanced pharmacophores targeting tyrosine kinases implicated in oncology and angiogenesis .

Why Generic Quinazolin-4(1H)-one Substitution Fails in 7-(Benzyloxy)quinazolin-4(1H)-one (CAS 193002-14-1) Applications


The 7-benzyloxy substituent on the quinazolinone core is not an interchangeable functional group; it dictates both the downstream synthetic pathway and the ultimate pharmacological profile of derived inhibitors. Unsubstituted quinazolin-4(1H)-one (CAS 491-36-1) lacks the critical benzyloxy handle required for introducing 4-anilino substituents essential for kinase inhibitor potency [1]. Similarly, the 6-methoxy-7-benzyloxy analog (CAS 179688-01-8) serves as the vandetanib intermediate, whereas 7-(benzyloxy)quinazolin-4(1H)-one is the specific precursor for ZM323881, a VEGFR-2 inhibitor with sub-nanomolar IC50 (<2 nM) [2]. Substituting a different positional isomer, such as 5-(benzyloxy)-3,4-dihydroquinazolin-4-one (CAS 1432681-49-6), yields compounds with vastly different kinase inhibition profiles, with reported antitumor IC50 values ranging from 4.87 to 205.9 µM against HCT-116 and MCF-7 cells, demonstrating that the benzyloxy position is a non-negotiable determinant of biological activity .

Quantitative Differentiation Evidence for 7-(Benzyloxy)quinazolin-4(1H)-one (CAS 193002-14-1) Versus Structural Analogs


Purity and Analytical Characterization: 7-(Benzyloxy)quinazolin-4(1H)-one (CAS 193002-14-1) Offers Reproducible 97–98% Purity Across Multiple Vendors, Surpassing Lower-Grade Analogs

Multiple independent suppliers consistently offer 7-(benzyloxy)quinazolin-4(1H)-one at purity levels of 97–98% (HPLC), with batch-specific analytical certificates (NMR, HPLC, GC) available . In contrast, the closely related 6-methoxy-7-benzyloxy analog (CAS 179688-01-8) is routinely supplied at a lower purity of 96% . This purity differential translates to fewer impurities in downstream coupling reactions, a critical factor when the compound serves as a key intermediate in multi-step kinase inhibitor syntheses [1].

Chemical Synthesis Quality Control Analytical Chemistry

Synthetic Utility: 7-(Benzyloxy)quinazolin-4(1H)-one (CAS 193002-14-1) as the Exclusive Precursor to ZM323881, a VEGFR-2 Inhibitor with Sub-Nanomolar Potency

7-(Benzyloxy)quinazolin-4(1H)-one undergoes a single-step amination at the C-4 position with 4-fluoro-2-methyl-5-hydroxyaniline to yield ZM323881 [1]. ZM323881 is a potent and selective inhibitor of VEGFR-2 tyrosine kinase with an IC50 of <2 nM, exhibiting >25,000-fold selectivity over VEGFR-1 (IC50 >50 µM) and other kinases [1]. This sub-nanomolar activity is directly contingent upon the 7-benzyloxy substitution pattern, as alternative quinazolinone intermediates with different substitution (e.g., 6-methoxy-7-benzyloxy) lead to inhibitors like vandetanib with distinct kinase selectivity profiles (EGFR, VEGFR-2, RET) [2].

Medicinal Chemistry Kinase Inhibitors VEGFR-2

Physicochemical Properties: 7-(Benzyloxy)quinazolin-4(1H)-one (CAS 193002-14-1) Exhibits Lower LogP and PSA Favorable for Downstream Synthetic Manipulation

7-(Benzyloxy)quinazolin-4(1H)-one has a calculated LogP of 2.91 and a topological polar surface area (TPSA) of 55.24 Ų [1][2]. In comparison, the 6-methoxy-7-benzyloxy analog (CAS 179688-01-8) displays a higher LogP (predicted ~3.3) and TPSA (~64 Ų) due to the additional methoxy group . The lower LogP of 7-(benzyloxy)quinazolin-4(1H)-one indicates moderately reduced lipophilicity, which can facilitate aqueous work-up and purification during multi-step synthesis. The smaller TPSA also implies fewer hydrogen-bonding interactions that might otherwise complicate chromatographic separation.

Physicochemical Properties Drug Design Synthetic Feasibility

Positional Isomer Differentiation: 7-Benzyloxy Substitution Yields VEGFR-2 Selectivity, Whereas 5-Benzyloxy Isomers Exhibit Broad-Spectrum Cytotoxicity with Micromolar IC50s

The position of the benzyloxy group on the quinazolinone core profoundly alters biological activity. 7-(Benzyloxy)quinazolin-4(1H)-one is the direct precursor to ZM323881, a highly selective VEGFR-2 inhibitor (IC50 <2 nM) with minimal off-target activity (IC50 >50 µM for VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2) [1]. In stark contrast, the 5-benzyloxy positional isomer (CAS 1432681-49-6) and its derivatives exhibit broad-spectrum antitumor activity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 4.87 to 205.9 µM, indicating a shift from targeted kinase inhibition to general cytotoxicity . This >2,400-fold difference in potency and mechanism underscores that the 7-benzyloxy motif is non-substitutable for VEGFR-2-targeted applications.

Structure-Activity Relationship Kinase Selectivity Quinazolinone Pharmacology

Optimal Procurement and Application Scenarios for 7-(Benzyloxy)quinazolin-4(1H)-one (CAS 193002-14-1)


Synthesis of ZM323881 for VEGFR-2 Signaling Studies in Angiogenesis and Cancer Research

7-(Benzyloxy)quinazolin-4(1H)-one is the essential starting material for the preparation of ZM323881, a highly selective VEGFR-2 inhibitor (IC50 <2 nM) used to dissect VEGF-mediated angiogenesis and vascular permeability [1]. Laboratories investigating endothelial cell biology, tumor angiogenesis, or VEGF signaling cascades should procure this compound in high purity (≥97%) to ensure reproducible synthesis and minimal impurity interference in subsequent biological assays .

Medicinal Chemistry Campaigns Targeting Selective Kinase Inhibitor Development

The 7-benzyloxyquinazolin-4(1H)-one scaffold serves as a versatile intermediate for structure-activity relationship (SAR) studies around the quinazoline kinase inhibitor chemotype. Its C-4 position is amenable to nucleophilic aromatic substitution with diverse anilines, enabling the rapid generation of focused libraries for screening against kinase panels [1][2]. Given the >25,000-fold selectivity window observed for ZM323881, this core is particularly valuable for designing inhibitors with minimized off-target kinase engagement .

Reference Standard for HPLC Method Development and Impurity Profiling of Quinazolinone Intermediates

Due to its well-defined purity (97–98%) and availability with full analytical characterization (NMR, HPLC, GC), 7-(benzyloxy)quinazolin-4(1H)-one is suitable as a reference standard for developing and validating HPLC methods used to monitor the synthesis of more complex quinazoline-based drug candidates [3]. Its distinct retention time and UV absorption profile allow for accurate quantification and impurity tracking in reaction monitoring.

Process Chemistry Optimization for Scalable Kinase Inhibitor Manufacturing

In process development settings, the moderate LogP (2.91) and TPSA (55.24 Ų) of 7-(benzyloxy)quinazolin-4(1H)-one facilitate aqueous work-up and chromatographic purification, making it a more process-friendly intermediate compared to more lipophilic 6-methoxy-substituted analogs [4][5]. This physicochemical profile supports greener chemistry principles and simplifies scale-up efforts in early-phase manufacturing.

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